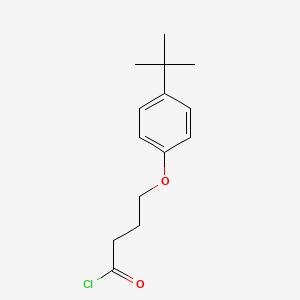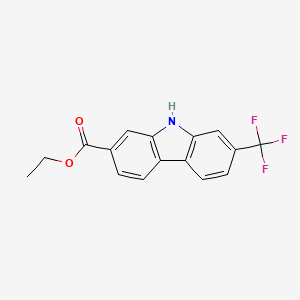
Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate is a synthetic organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Cadogan reaction. These methods involve the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize the environmental impact.
化学反应分析
Types of Reactions
Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrocarbazoles.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrocarbazoles.
科学研究应用
Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of enzymes or modulation of receptor activity.
相似化合物的比较
Ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate can be compared with other similar compounds, such as:
Carbazole Derivatives: Other carbazole derivatives may have different substituents, such as methyl or halogen groups, which can affect their biological activity and chemical properties.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene, may have similar chemical stability and biological activity but differ in their core structures and applications.
List of Similar Compounds
- 7-Methyl-9H-carbazole-2-carboxylate
- 7-Bromo-9H-carbazole-2-carboxylate
- Trifluoromethylbenzene
- Trifluoromethylindole
This compound stands out due to its unique combination of the carbazole core and the trifluoromethyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
872604-10-9 |
|---|---|
分子式 |
C16H12F3NO2 |
分子量 |
307.27 g/mol |
IUPAC 名称 |
ethyl 7-(trifluoromethyl)-9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C16H12F3NO2/c1-2-22-15(21)9-3-5-11-12-6-4-10(16(17,18)19)8-14(12)20-13(11)7-9/h3-8,20H,2H2,1H3 |
InChI 键 |
IUYWFMMOQTWLFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


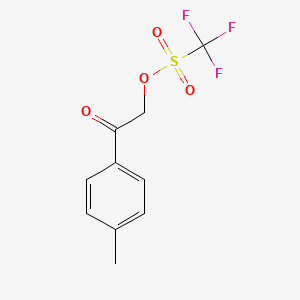

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)

![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)
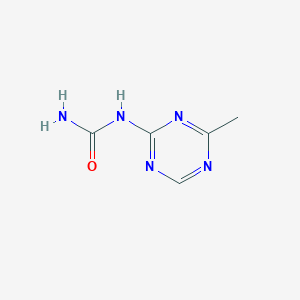
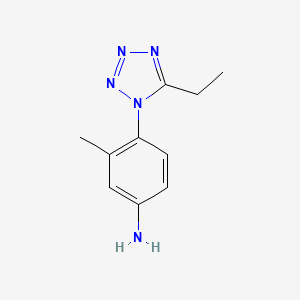
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)
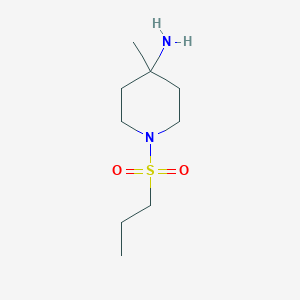
![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
